7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Overview
Description
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine, also known as LE 300, is a new heterocyclic system and a lead compound for dopamine receptor antagonists . It has high affinity for the D1 binding site .
Synthesis Analysis
The compound was synthesized starting from lactones and amines via specific synthetic methods . The synthesis involved the creation of partially hydrogenated derivatives of the new heterocyclic ring systems benz[d]indolo[2,3-g]azecine and bisindolo[3,2-d][2,3-g]azecine .Molecular Structure Analysis
The key elements for high D1 receptor activity include the indole, the benzene ring, the central azecine ring, and the N-Me substituent .Chemical Reactions Analysis
In binding assays with rat striatal receptors, LE 300 proved to be of high affinity for the D1 binding site (Ki = 0.08 nmol for displacement of [3H]SCH23390), being superior in this assay to standards such as butaclamol and SCH23390 .Physical And Chemical Properties Analysis
The physical and chemical properties of LE 300 can be found in various databases such as PubChem .Scientific Research Applications
Dopamine Receptor Antagonist
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine, also known as LE 300, has been identified as a new heterocyclic system that shows significant promise as a dopamine receptor antagonist. In research, this compound exhibited high affinity for the D(1) binding site in rat striatal receptors, surpassing standards like butaclamol and SCH23390. Its efficacy as a dopamine antagonist was further demonstrated in conditioned avoidance response tests with mice, positioning LE 300 as a lead compound in the new class of dopamine antagonists for future investigations (Witt, Hock, & Lehmann, 2000).
Nanomolar Antagonist at Human Dopamine Receptors
Further research on LE 300 and its derivatives showed their comprehensive characterization at recombinant human dopamine receptors. LE 300, in particular, was noted for its nanomolar potency and selectivity for D1 over D2L receptors. This detailed characterization, including functional assays and radioligand competition experiments, indicates its potential as a novel type of nanomolar dopamine receptor antagonist. Its structure, combining elements of serotonin and dopamine, also suggests its usefulness as a positron emission tomography ligand (Kassack et al., 2002).
Serotonin Antagonist Activity
In addition to its role as a dopamine antagonist, LE 300 and related compounds have also been evaluated for their antagonist activity at serotonin receptors. These studies revealed that LE 300 and certain derivatives have the ability to inhibit 5-HT-induced contractions with nanomolar potency, though they were less active than the reference antagonist ketanserin. This dual activity at dopamine and serotonin receptors further underscores the therapeutic potential of these compounds (Rostom et al., 2001).
Oxygenated Derivatives Enhancing Affinity and Selectivity
The synthesis and evaluation of oxygenated derivatives of LE 300 demonstrated that hydroxylation can significantly enhance the affinities and selectivities for dopamine receptor subtypes. Among these derivatives, 11-methoxy-7,14-dimethyl-6,7,8,9,14,15-hexahydro-5H-indolo[3,2-f][3]benzazecine was identified as an exceptionally potent antagonist at various dopamine receptor subtypes, including D2, D3, D4, and D5. This finding highlights the importance of structural modifications in fine-tuning the pharmacological properties of these compounds (Enzensperger et al., 2007).
Bivalent Ligand Approach
A novel approach involving 7, 7′-alkylene-bridged dimers of benz[d]indolo[3, 2-f]azecine derivative LE300 was explored. These bivalent ligands displayed significant binding affinities to both D1 and D2 receptors. The selectivity pattern varied depending on the spacer length, offering insights into the structural requirements for receptor affinity and activity (Abadi et al., 2002).
Potential as a Cocaine Antagonist
LE300 was also investigated for its potential to antagonize the discriminative stimulus effects of cocaine. In animal studies, it partially antagonized the effects produced by cocaine, suggesting its potential utility in treating cocaine addiction or abuse (Decker & Lehmann, 2006).
Homologization Modulating Affinities
Research into enlarging the ring size of LE 300 led to the development of homologue antagonists with varied affinities and selectivities for dopamine receptor subtypes. This study illustrated the impact of ring size on pharmacological activity, which is crucial for designing compounds with targeted receptor profiles (Enzensperger & Lehmann, 2006).
properties
IUPAC Name |
11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGIGCYIAMFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402244 | |
Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
CAS RN |
274694-98-3 | |
Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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